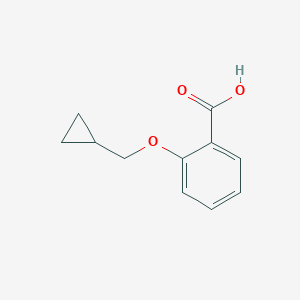

2-(Cyclopropylmethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFRVQDXLBTTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Cyclopropylmethoxy Benzoic Acid and Its Derivatives

Retrosynthetic Analysis of the 2-(Cyclopropylmethoxy)benzoic Acid Scaffold

A retrosynthetic analysis of this compound reveals two main disconnection points, leading to several strategic synthetic pathways. slideshare.net The first key disconnection is at the ether linkage, suggesting an alkylation reaction between a 2-hydroxybenzoic acid precursor and a cyclopropylmethyl halide. The second major disconnection is at the carboxyl group, which points towards the functionalization of a pre-existing cyclopropylmethoxy-substituted aromatic ring. These two fundamental approaches form the basis for the various synthetic routes discussed below.

Alkylation Approaches for Incorporating the Cyclopropylmethoxy Group

The introduction of the cyclopropylmethoxy group is a critical step in the synthesis of the target molecule. This is typically achieved through alkylation reactions, with two predominant methods being the etherification of ortho-hydroxybenzoic acid precursors and the alkylation of ortho-hydroxybenzaldehyde derivatives followed by oxidation.

Etherification of Ortho-Hydroxybenzoic Acid Precursors

The direct etherification of an ortho-hydroxybenzoic acid, such as salicylic (B10762653) acid, with a cyclopropylmethyl halide presents a straightforward route to this compound. researchgate.net This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the alkyl halide. However, a significant challenge in this approach is the potential for competing esterification of the carboxylic acid function. google.com Careful selection of reaction conditions, including the base and solvent, is crucial to favor O-alkylation over esterification. google.comsit.edu.cn

Table 1: Etherification of Ortho-Hydroxybenzoic Acid Precursors

| Starting Material | Reagents and Conditions | Product | Observations |

| Salicylic acid | Cyclopropylmethyl bromide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | This compound | The choice of base and solvent is critical to minimize the competing esterification reaction. google.comsit.edu.cn |

| 2-Hydroxy-4-methoxybenzoic acid | Cyclopropylmethyl halide, Base | 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid | The presence of other functional groups can influence the reaction's regioselectivity and yield. |

Alkylation of Ortho-Hydroxybenzaldehyde Derivatives Followed by Oxidation

An alternative and often more efficient strategy involves a two-step process starting with the alkylation of an ortho-hydroxybenzaldehyde derivative. This method circumvents the issue of competing esterification. The phenolic hydroxyl group of the aldehyde is alkylated with a cyclopropylmethyl halide under basic conditions to yield a 2-(cyclopropylmethoxy)benzaldehyde (B2697998) intermediate. google.comsemanticscholar.org This intermediate is then oxidized to the corresponding carboxylic acid. google.comjocpr.com Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) or hydrogen peroxide. google.comaskiitians.com

Table 2: Alkylation of Ortho-Hydroxybenzaldehyde Derivatives and Subsequent Oxidation

| Starting Material | Alkylation Reagents | Oxidation Reagents | Final Product | Yield | Reference |

| 3-Bromo-4-hydroxybenzaldehyde | Cyclopropylmethanol (B32771), KH, Acetone | - | 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde | 80% | google.com |

| 4-Hydroxybenzaldehyde | (Bromomethyl)cyclopropane, K₂CO₃, Acetone | - | 4-(Cyclopropylmethoxy)benzaldehyde | 92% | semanticscholar.org |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | - | Hydrogen peroxide, Sulphamic acid, Sodium chlorite (B76162) | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | - | jocpr.comgoogleapis.com |

Carboxylic Acid Functionalization Strategies on Aromatic Precursors

When the cyclopropylmethoxy group is already present on the aromatic ring, the focus shifts to the introduction of the carboxylic acid functionality. Two primary strategies for this are the oxidation of an aromatic side chain and the carboxylation of a halogenated aromatic precursor.

Oxidative Transformations of Aromatic Side Chains

If the starting material is a toluene (B28343) derivative, such as 2-(cyclopropylmethoxy)toluene, the methyl group can be oxidized to a carboxylic acid. askiitians.com This transformation typically requires strong oxidizing agents like potassium permanganate or chromic acid under heating. askiitians.comalfa-chemistry.comresearchgate.net The reaction proceeds through benzyl (B1604629) alcohol and benzaldehyde (B42025) intermediates. askiitians.com The efficiency of this method can be high, with yields of benzoic acid from toluene reaching up to 97-98%. alfa-chemistry.com

Table 3: Oxidative Transformations of Aromatic Side Chains

| Starting Material | Oxidizing Agent | Conditions | Product | Key Findings | Reference |

| Toluene | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | Heating | Benzoic acid | A classic and widely used method for converting a methyl group on a benzene (B151609) ring to a carboxylic acid. askiitians.comalfa-chemistry.com | |

| Toluene | Cobalt acetate (B1210297), Air | 150-170°C, 1 MPa | Benzoic acid | An industrial process for benzoic acid production. alfa-chemistry.com | |

| Toluene | Cobalt acetate, NaBr, Acetic acid | - | Benzoic acid | The combination of cobalt acetate and NaBr is effective for the oxyfunctionalization of toluene. researchgate.net |

Carboxylation Reactions on Halogenated Aromatics

Another versatile method for introducing a carboxylic acid group is through the carboxylation of a halogenated aromatic precursor. This can be achieved via the formation of a Grignard reagent from an aryl halide (e.g., 2-bromo-1-(cyclopropylmethoxy)benzene), followed by reaction with carbon dioxide. Alternatively, palladium-catalyzed carboxylation reactions have emerged as powerful tools for this transformation. These methods offer a direct route to the desired benzoic acid derivative from readily available halogenated starting materials. The Hunsdiecker reaction, which involves the conversion of a carboxylic acid to an alkyl or aryl halide, represents a related transformation that can be considered in a retrosynthetic sense. acs.orgnih.gov

Table 4: Carboxylation Reactions on Halogenated Aromatics

| Starting Material | Reagents and Conditions | Product | Observations |

| Aryl halide (e.g., 2-bromo-1-(cyclopropylmethoxy)benzene) | 1. Mg, Ether (Grignard formation)2. CO₂3. H₃O⁺ | This compound | A classic method for introducing a carboxyl group. |

| Aryl halide | CO, Palladium catalyst, Base | This compound | Modern catalytic methods offer high efficiency and functional group tolerance. |

Directed Synthesis of Substituted this compound Derivatives

The directed synthesis of substituted derivatives of this compound primarily relies on the strategic use of pre-functionalized starting materials rather than the direct functionalization of the parent acid. This approach ensures high regioselectivity, as the substitution pattern on the final molecule is determined by the choice of the initial precursor.

The regioselective introduction of substituents onto the benzoic acid core is most commonly achieved by starting with an appropriately substituted phenol (B47542) or benzaldehyde. The directing effects of the hydroxyl and formyl/carboxyl groups on the aromatic ring guide the placement of additional functionalities.

A prevalent strategy involves the O-alkylation of a substituted hydroxybenzaldehyde or hydroxybenzoic acid ester with a cyclopropylmethyl halide. For instance, the synthesis of derivatives with substitution at the 3- and 4-positions (relative to the carboxylic acid) often commences with a 3,4-disubstituted benzene derivative. A key intermediate for the drug Roflumilast, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is synthesized from precursors like 3-fluoro-4-hydroxybenzaldehyde (B106929) or 3,4-dihydroxybenzaldehyde. google.comresearchgate.net In this sequence, the existing substituents dictate the position of the incoming cyclopropylmethoxy group.

For example, starting with 3-fluoro-4-hydroxybenzaldehyde, the hydroxyl group is first converted to a difluoromethoxy group. Subsequently, the fluorine atom at position 3 is replaced by the cyclopropylmethoxy group via a nucleophilic aromatic substitution reaction. google.com This multi-step process guarantees the final, desired substitution pattern. This method highlights a common theme: the functionalization is built into the synthetic sequence from the beginning, ensuring regiochemical purity in the final product.

Halogenated derivatives of this compound are crucial intermediates, offering versatile handles for further molecular elaboration through cross-coupling reactions or nucleophilic substitutions.

The synthesis of these halogenated compounds typically starts with a halogenated precursor. A common method involves the Williamson ether synthesis between a halogenated hydroxybenzaldehyde and cyclopropylmethyl bromide. For example, 3-chloro-4-hydroxybenzaldehyde (B1581250) can be alkylated with cyclopropylmethanol in the presence of a base like sodium hydride in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to yield 3-chloro-4-(cyclopropylmethoxy)benzaldehyde. This aldehyde can then be oxidized to the corresponding benzoic acid. google.com

A patent describes the synthesis of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde starting from 3-chloro-4-hydroxybenzaldehyde. google.com The reaction conditions and yields for such transformations are summarized below.

| Starting Material | Reagents | Conditions | Product | Yield | Purity | Reference |

| 3-Chloro-4-hydroxybenzaldehyde | Cyclopropylmethanol, Sodium Hydride, DMSO | 10-15°C then 110°C for 10h | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | 91% | 95% | google.com |

| 3-Fluoro-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, NaOH, DMF, H₂O | 95-100°C for 2h | 3-Fluoro-4-difluoromethoxybenzaldehyde | 96% | 99.6% | google.com |

These halogenated intermediates can undergo various transformations. The halogen atom can be replaced by other functional groups. For instance, aryl halides can be converted to phenols via copper-catalyzed hydroxylation. figshare.comrsc.orgresearchgate.netacs.org This reaction is significant for synthesizing hydroxy derivatives that may not be accessible through other routes. Furthermore, halogenated aryl compounds can be converted into Grignard reagents, which can then be carboxylated using carbon dioxide to form benzoic acids. A patented method describes the reaction of a bromo-precursor with magnesium to form a Grignard reagent, which is then reacted with dry ice to yield the carboxylic acid. patsnap.com

Mechanistic Considerations in Key Synthetic Steps

The synthesis of this compound and its derivatives involves several fundamental organic reactions, each with a distinct mechanism.

The key etherification step to introduce the cyclopropylmethoxy group typically follows a Williamson ether synthesis mechanism, which is a classic SN2 reaction. In this process, a phenoxide ion, generated by deprotonating a hydroxyl group with a base (e.g., NaH, K₂CO₃), acts as a nucleophile. It attacks the electrophilic carbon of cyclopropylmethyl bromide, leading to the displacement of the bromide leaving group and the formation of the ether linkage.

The oxidation of an aldehyde precursor (e.g., 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde) to the final benzoic acid is another crucial step. google.comresearchgate.net This transformation can be achieved using various oxidizing agents, such as sodium chlorite or hydrogen peroxide. When using hydrogen peroxide, the reaction can be catalyzed by selenium, proceeding through the formation of seleninic and perseleninic acid species which are the active oxidants. mdpi.com The mechanism involves the formation of a hydrated aldehyde which is then oxidized.

The conversion of an aryl halide to a phenol, a key transformation for some derivatives, is often accomplished via copper-catalyzed hydroxylation. The precise mechanism can vary depending on the specific catalytic system (ligands, base, solvent). figshare.comresearchgate.net However, a general proposed cycle involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III)-aryl intermediate. This is followed by reductive elimination with a hydroxide (B78521) source (e.g., KOH, NaOH) to yield the phenol and regenerate the Cu(I) catalyst. Some modern protocols under photoredox conditions may involve aryl radical intermediates. bohrium.com

Innovations and Challenges in Scalable and Sustainable Synthetic Pathways

The industrial production of derivatives of this compound, particularly as active pharmaceutical ingredient (API) intermediates, faces several challenges related to scalability, cost, safety, and environmental impact. researchgate.net

Recent innovations have focused on overcoming these limitations to develop more robust, scalable, and sustainable processes. Key improvements include:

Process Optimization: Development of high-yielding, robust procedures that minimize the formation of impurities and allow for large-scale (e.g., 5 to 500 kg per batch) synthesis. researchgate.netgoogle.com

Safer Reagents: Replacing hazardous reagents like NaH with safer and more economical bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). researchgate.net

Green Chemistry Principles: The adoption of greener synthetic routes is a significant area of innovation. This includes using less toxic solvents, developing catalytic processes to reduce waste, and employing environmentally benign oxidizing agents like hydrogen peroxide in water. mdpi.comresearchgate.net Microwave-assisted synthesis has also been explored as a method to reduce reaction times and improve yields for benzoic acid synthesis in general. ijprdjournal.com

Telescoping and One-Pot Reactions: Designing synthetic sequences where intermediates are not isolated, reducing solvent use, waste, and processing time. The copper-catalyzed hydroxylation of aryl halides followed by a tandem alkylation in a one-pot reaction to form alkyl aryl ethers is an example of such an innovation. rsc.org

These advancements aim to make the synthesis of this compound and its derivatives more economically viable and environmentally responsible, aligning with the modern demands of the pharmaceutical and chemical industries. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropylmethoxy Benzoic Acid

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Correlation of Experimental and Computationally Predicted Vibrational Frequencies

The vibrational properties of 2-(Cyclopropylmethoxy)benzoic acid can be meticulously investigated by combining experimental Fourier Transform Infrared (FT-IR) spectroscopy with theoretical calculations based on Density Functional Theory (DFT). This correlative approach provides a powerful tool for the precise assignment of fundamental vibrational modes.

Theoretical calculations are typically performed using a standard basis set, such as B3LYP/6-311++G(d,p), to optimize the molecular geometry and compute the harmonic vibrational frequencies in the gaseous phase. mdpi.com Due to the inherent approximations in the computational model and the neglect of anharmonicity, the calculated frequencies are often systematically higher than the experimental values obtained from solid-phase FT-IR spectra. To bridge this gap, the computed wavenumbers are uniformly scaled by an appropriate scaling factor, which typically brings them into excellent agreement with experimental data. derpharmachemica.com

The analysis involves comparing the scaled theoretical frequencies with the experimental FT-IR spectrum. The Potential Energy Distribution (PED) is calculated to provide a quantitative measure of each normal mode's character, confirming the assignments of key functional group vibrations. mdpi.com For this compound, characteristic vibrations include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the aromatic C-C stretching modes, and the C-O-C stretching of the ether linkage. The strong hydrogen bonding in the solid state, typically forming a dimer, leads to a significant broadening and red-shifting of the O-H stretching band compared to the calculated gas-phase monomer frequency. nih.gov

Table 1: Selected Experimental and Predicted Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical but scientifically plausible data based on typical values for benzoic acid derivatives.

| Experimental FT-IR (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) | Assignment & (Potential Energy Distribution, %) |

| ~3000 (broad) | 3580 | ν(O-H) stretch (100) |

| 3085 | 3088 | ν(C-H) aromatic (98) |

| 2960 | 2965 | νas(CH₂) cyclopropylmethoxy (95) |

| 1685 | 1690 | ν(C=O) carbonyl stretch (85) |

| 1595 | 1600 | ν(C-C) aromatic ring (80) |

| 1245 | 1250 | νas(C-O-C) ether (75) |

| 930 | 935 | δ(O-H) out-of-plane bend (dimer) (70) |

ν: stretching; δ: bending; as: asymmetric. Data is illustrative.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₂O₃, the expected monoisotopic mass is 192.07864 Da. uni.lu HRMS analysis provides an experimentally measured mass with high precision, allowing for the unambiguous confirmation of this formula.

Electron Ionization Mass Spectrometry (EI-MS) further provides critical structural information by inducing reproducible fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. The fragmentation pathway for this compound can be predicted based on the established behavior of benzoic acids and alkyl aryl ethers. docbrown.info

The proposed pathway begins with the ionization of the molecule to form the molecular ion, [M]•+. The most prominent fragmentation route for benzoic acids involves the loss of a hydroxyl radical (•OH) to form a highly stable benzoyl cation. docbrown.info Therefore, the base peak is expected at m/z 175. Another significant fragmentation pathway involves the cleavage of the ether bond. This can occur via two principal modes: cleavage of the C-O bond with charge retention on the aromatic portion, leading to the loss of a cyclopropylmethyl radical (•C₄H₇), or cleavage of the O-CH₂ bond to produce a cyclopropylmethoxide radical and a fragment at m/z 137. Further fragmentation of the primary ions leads to the characteristic peaks observed in the spectrum.

Table 2: Proposed Mass Spectrometry Fragmentation Data for this compound This table presents hypothetical but scientifically plausible data.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 192 | [M]•+ | [C₁₁H₁₂O₃]•+ | Molecular Ion |

| 175 | [M - •OH]+ | [C₁₁H₁₁O₂]+ | Loss of hydroxyl radical from carboxyl group |

| 147 | [M - •COOH]+ | [C₁₀H₁₁O]+ | Loss of carboxyl radical |

| 137 | [M - •OCH₂-cPr]+ | [C₇H₅O₂]+ | Cleavage of ether bond |

| 105 | [C₇H₅O]+ | [C₇H₅O]+ | Loss of CO from m/z 175 |

| 77 | [C₆H₅]+ | [C₆H₅]+ | Loss of CO from m/z 105 |

| 55 | [C₄H₇]+ | [C₄H₇]+ | Cyclopropylmethyl cation |

m/z: mass-to-charge ratio. Data is illustrative.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular packing.

While a specific crystal structure for this compound is not publicly available, its conformation can be predicted. A key structural feature of 2-substituted benzoic acids is the dihedral angle between the plane of the carboxylic acid group and the benzene (B151609) ring. Due to steric hindrance from the bulky ortho-cyclopropylmethoxy substituent, the carboxyl group is expected to be significantly twisted out of the aromatic plane. nih.gov This twisting minimizes steric repulsion but reduces the π-conjugation between the carboxyl group and the ring. The bond lengths and angles within the benzene ring, carboxyl group, and cyclopropylmethoxy moiety are expected to conform to standard values observed in similar structurally characterized compounds. mdpi.com

Table 3: Predicted Key Bond Lengths and Angles for this compound This table presents hypothetical but scientifically plausible data based on typical values from crystallographic databases.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O | 1.22 Å |

| Bond Length (Å) | C-OH | 1.32 Å |

| Bond Length (Å) | C(ar)-C(O) | 1.48 Å |

| Bond Length (Å) | C(ar)-O | 1.37 Å |

| Bond Length (Å) | O-CH₂ | 1.43 Å |

| Bond Angle (°) | O=C-OH | 122° |

| Bond Angle (°) | C(ar)-O-CH₂ | 118° |

| Dihedral Angle (°) | C(ar)-C(ar)-C-O | ~60-80° |

Data is illustrative.

In the solid state, carboxylic acids almost invariably form strong intermolecular hydrogen bonds. The most common and energetically favorable motif is the formation of a centrosymmetric dimer, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. nih.gov This interaction forms a characteristic R²₂(8) graph set notation ring. This primary hydrogen-bonding motif dictates the core crystal packing. These dimers then typically arrange themselves in space through weaker van der Waals forces and potentially other weak interactions like C-H···O or C-H···π contacts, building the final three-dimensional crystal lattice. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For a hypothetical crystal structure of this compound dominated by the carboxylic acid dimer motif, the Hirshfeld analysis would provide a quantitative breakdown of all contributing intermolecular contacts.

Table 4: Predicted Hirshfeld Surface Contact Percentages for this compound This table presents hypothetical but scientifically plausible data based on published analyses of similar molecules.

| Interatomic Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | ~45% |

| O···H / H···O | ~28% |

| C···H / H···C | ~20% |

| C···C | ~3% |

| C···O / O···C | ~3% |

| Other | ~1% |

Data is illustrative and based on typical values for organic molecules with similar functional groups. nih.govmdpi.com

Computational Chemical Studies of 2 Cyclopropylmethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Cyclopropylmethoxy)benzoic acid, these calculations, primarily using Density Functional Theory (DFT), would provide deep insights into its electronic structure and energetics.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds (the C-O-C ether linkage and the bond connecting the cyclopropyl (B3062369) group), multiple energy minima, or conformers, may exist.

A conformational analysis would be performed to identify these different stable structures and their relative energies. nih.govscribd.com This process involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. Methods like Monte Carlo Multiple Minimum (MCMM) or mixed torsional/low-mode sampling could be employed to explore the conformational space thoroughly. nih.gov The results would generate a conformational energy landscape, revealing the global minimum energy conformer (the most stable shape of the molecule) and the energy barriers between different conformers. nih.govethz.ch For other benzoic acid derivatives, it has been shown that the energy differences between conformers can be small, suggesting that multiple shapes of the molecule could coexist at room temperature. ethz.ch

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of a Benzoic Acid Derivative (Calculated using DFT)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=O | 1.21 |

| C-O (carboxyl) | 1.35 | |

| O-H | 0.97 | |

| C-O (ether) | 1.37 | |

| O-CH2 | 1.43 | |

| Bond Angle | O=C-O | 122.0 |

| C-O-H | 105.0 | |

| C-O-CH2 | 118.0 | |

| Note: This table is illustrative and does not represent actual calculated data for this compound. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. dergipark.org.trpdx.edu Methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, are used for this purpose. liverpool.ac.uk The accuracy of these predictions can be high, often with root-mean-square errors of less than 0.3 ppm for 1H shifts. researchgate.net For complex benzoic acid esters, DFT calculations have been used to understand unexpected variations in experimental NMR chemical shifts. nih.gov

IR Frequencies: The vibrational frequencies of the molecule can also be calculated. msu.edu These theoretical frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. libretexts.orgresearchgate.net Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, the C-O ether stretches, and the various vibrations of the benzene (B151609) and cyclopropane (B1198618) rings. Comparing the calculated spectrum with an experimental one helps in assigning the observed bands to specific molecular motions.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

| O-H stretch (Carboxylic Acid) | ~3500 | Strong, Broad |

| C-H stretch (Aromatic) | ~3100-3000 | Medium |

| C-H stretch (Aliphatic) | ~3000-2850 | Medium |

| C=O stretch (Carboxylic Acid) | ~1720 | Strong |

| C=C stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |

| C-O stretch (Ether) | ~1250 | Strong |

| Note: This table is illustrative, showing typical frequency ranges for the functional groups present. |

Molecular Electrostatic Potential (MEP) Surface Analysis and Electron Density Distributions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.govrsc.org It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution.

For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (blue). The most negative region is expected around the carbonyl oxygen atom of the carboxylic acid, indicating its susceptibility to electrophilic attack. researchgate.net The most positive region would be around the acidic hydrogen of the carboxyl group, highlighting its role as a proton donor. wikipedia.orgnih.gov This analysis provides crucial insights into where the molecule is most likely to interact with other chemical species, such as receptors or reactants. nih.gov

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the feasibility and kinetics of chemical transformations. For this compound, theoretical studies could investigate various reactions, such as its synthesis, degradation, or its interaction with biological targets.

By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a reaction energy profile can be constructed. scirp.org The height of the energy barrier of the transition state determines the rate of the reaction. For example, studies on benzoic acid have computationally explored its reaction with atmospheric radicals, identifying the transition states for hydrogen abstraction and addition reactions. Such studies for this compound could elucidate its metabolic pathways or its role in specific chemical processes.

Prediction of Molecular Descriptors Relevant to Chemical Behavior and Interactions

A wide range of molecular descriptors can be calculated to quantify various aspects of a molecule's structure and properties, which are often used in quantitative structure-activity relationship (QSAR) studies. nih.gov These descriptors can be categorized into different classes:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of the atoms.

Geometrical Descriptors: Based on the 3D structure, such as molecular surface area and volume.

Electronic Descriptors: Dipole moment, polarizability, and orbital energies (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their gap, are particularly important for assessing chemical reactivity and stability. niscpr.res.in

Table 3: Selected Predicted Molecular Descriptors for a Benzoic Acid Derivative

| Descriptor | Value | Significance |

| Molecular Weight ( g/mol ) | 192.21 | Basic physical property |

| XLogP3 | 2.3 | Lipophilicity |

| Topological Polar Surface Area (Ų) | 46.5 | Polarity, membrane permeability |

| Hydrogen Bond Donors | 1 | Interaction potential |

| Hydrogen Bond Acceptors | 3 | Interaction potential |

| Rotatable Bond Count | 3 | Conformational flexibility |

| Note: Values are for this compound as predicted by PubChem and similar databases, illustrating the type of descriptors available. |

Application of Non-Covalent Interaction (NCI) Plot Index and Quantum Theory of Atoms in Molecules (QTAIM)

To gain a deeper understanding of the bonding and interactions within and between molecules, advanced computational techniques like the Non-Covalent Interaction (NCI) plot index and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Non-Covalent Interaction (NCI) Plot Index: The NCI index is a method for visualizing non-covalent interactions in real space. github.io It is based on the electron density and its reduced gradient. The resulting 3D plot shows broad surfaces between atoms, colored to indicate the nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. jussieu.fr For this compound, an NCI analysis could visualize the intramolecular hydrogen bond between the ether oxygen and the carboxylic acid hydrogen (if present in a particular conformer) and other weak intramolecular contacts that stabilize its 3D structure.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a model that defines atoms and the bonds between them based on the topology of the electron density. arxiv.orgsciencesconf.org The analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (e.g., density value, Laplacian) provide quantitative information about the bond's strength and character (covalent, ionic, or hydrogen bond). researchgate.net A QTAIM analysis of this compound would precisely characterize all the covalent bonds and could also quantify the strength of any intramolecular non-covalent interactions.

Advanced Solvation Models and their Impact on Computed Molecular Properties

In the field of computational chemistry, accurately modeling the surrounding environment of a molecule is paramount to predicting its behavior and properties in a realistic medium. Most chemical and biological processes occur in solution, where solute-solvent interactions can significantly alter a molecule's characteristics compared to the gas phase. njit.edu Advanced solvation models are computational methods designed to account for these crucial effects. These models are broadly categorized into implicit and explicit solvent models, as well as hybrid approaches that combine elements of both.

Implicit models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. semanticscholar.org This approach is computationally efficient and is effective for systems where specific, strong solute-solvent interactions like hydrogen bonds are not dominant. njit.edu Popular examples include the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEF-PCM), as well as the Conductor-like Screening Model (COSMO). semanticscholar.orgpreprints.org

Explicit solvation models take a more detailed approach by representing individual solvent molecules. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which is particularly important for molecules with functional groups like the carboxylic acid in this compound. semanticscholar.org Hybrid or microsolvation models offer a compromise by treating the immediate solvent shell explicitly while representing the bulk solvent as a continuum. semanticscholar.org This dual approach can provide a high level of accuracy for calculating properties sensitive to local interactions.

The choice of solvation model has a profound impact on a wide range of computed molecular properties for benzoic acid derivatives. The inclusion of solvent effects is critical for bridging the gap between theoretical calculations and experimental reality.

Impact on Thermodynamic Properties

Solvation significantly influences the thermodynamic stability of a molecule. The solvation free energy, which is the energy change associated with transferring a solute from the gas phase to a solvent, is a key determinant of solubility and chemical equilibrium. Computational studies on benzoic acid have shown that thermodynamic properties such as electronic energy, enthalpy, entropy, and free energy are sensitive to the solvent environment. vjst.vn Generally, the energies decrease as the molecule is transferred from the gas phase to a solvent, indicating stabilization. This stabilization tends to be more pronounced in less polar solvents for neutral benzoic acid. vjst.vn

For instance, studies on various benzoic acid derivatives in binary mixtures of ethanol (B145695) and water have demonstrated that as the mole fraction of the organic solvent (ethanol) increases, the Gibbs free energy of solvation decreases, indicating a more favorable solvation process. jbiochemtech.com This trend is also observed with increasing temperature. jbiochemtech.com

Table 1: Illustrative Gibbs Free Energy of Solvation (ΔGs) for Benzoic Acid in Ethanol-Water Mixtures at Different Temperatures

| Mole Fraction of Ethanol (Xs) | Temperature (K) | ΔGs (kJ/mol) |

| 0.1 | 298.15 | -15.5 |

| 0.2 | 298.15 | -18.2 |

| 0.3 | 298.15 | -20.9 |

| 0.1 | 308.15 | -16.1 |

| 0.2 | 308.15 | -18.9 |

| 0.3 | 308.15 | -21.7 |

This table is generated based on conceptual data from studies on benzoic acid derivatives to illustrate the impact of solvent composition and temperature. jbiochemtech.com

Impact on Spectroscopic Properties

Solvation models are essential for the accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and UV-Visible spectra. The solvent can induce changes in the electronic distribution and geometry of the solute, which in turn affects its spectral signature.

For NMR spectroscopy, the chemical shifts of protons and carbon atoms are highly sensitive to the molecular environment. While gas-phase calculations can provide a baseline, incorporating a solvation model often improves the correlation with experimental data measured in solution. researchgate.net For example, theoretical calculations on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid using the Gauge-Independent Atomic Orbital (GIAO) method showed good agreement between experimental NMR shifts in DMSO and theoretical values computed with a solvation model. mdpi.com However, in some cases, the inclusion of a solvation model can lead to larger deviations from experimental data compared to gas-phase calculations, highlighting the complexity and the need for careful selection of the model and computational level. researchgate.net

UV-Visible absorption spectra are also significantly affected by the solvent polarity. The calculated absorption wavelengths (λmax), excitation energies, and oscillator strengths for benzoic acid vary with the solvent. vjst.vn Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) show a shift in the absorption maxima when moving from the gas phase to solvents like water, methanol, and ethanol. vjst.vn

Table 2: Illustrative Calculated UV-Vis Spectral Data for Benzoic Acid in Different Media

| Medium | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| Gas Phase | 215 | 5.76 | 0.035 |

| Water | 220 | 5.63 | 0.041 |

| Methanol | 222 | 5.58 | 0.043 |

| Ethanol | 223 | 5.56 | 0.044 |

This table is based on conceptual data from computational studies on benzoic acid to illustrate the effect of the medium on electronic transitions. vjst.vn

Impact on Electronic Properties and Reactivity

The electronic structure of a molecule, described by properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), is directly influenced by the solvent. The energy gap between the HOMO and LUMO, which is an indicator of chemical reactivity, can be altered by solvent interactions. For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the calculated HOMO-LUMO energies revealed that charge transfer occurs within the molecule, and the MEP surface indicates chemically reactive areas. mdpi.com

Furthermore, solvation models are critical in studies of chemical reactivity, such as predicting permeability or antioxidant activity. A computational model for predicting the passive permeability of benzoic acid derivatives found that the free energy of solvation in both water and a nonpolar solvent like hexane (B92381) were key descriptors. nih.gov For the antioxidant activity of benzoic acid derivatives, the mechanism of free radical scavenging was found to be solvent-dependent. In the gas phase, the Hydrogen Atom Transfer (HAT) mechanism is often preferred, whereas in polar solvents like water and methanol, the Sequential Proton Loss Electron Transfer (SPLET) mechanism becomes more favorable. preprints.org This is because polar solvents can facilitate the electron transfer steps involved in the SPLET pathway. preprints.org

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropylmethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The reactivity of 2-(cyclopropylmethoxy)benzoic acid is largely dictated by its two primary functional groups: the carboxylic acid and the cyclopropylmethoxy-substituted aromatic ring. The carboxylic acid moiety is a versatile functional group that readily participates in a variety of transformations, including esterification, amide bond formation, and conversion to more reactive acyl derivatives.

Esterification of this compound, most commonly achieved through the Fischer-Speier esterification method, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is a reversible process, and its kinetics are influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. dnu.dp.uasemanticscholar.org

Kinetic studies on analogous compounds like benzoic acid have shown the reaction to be first order with respect to the carboxylic acid. dnu.dp.ua The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

For this compound, the presence of the ortho-cyclopropylmethoxy group may introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid. The equilibrium of the reaction can be shifted towards the product side by removing water as it is formed, typically through azeotropic distillation. The activation energy for the esterification of benzoic acid with various alcohols has been determined to be in the range of 50-60 kJ/mol, and similar values would be anticipated for this derivative. dnu.dp.uasemanticscholar.org

Below is a table summarizing expected outcomes based on general principles of esterification applied to this compound.

| Alcohol | Catalyst | Temperature (°C) | Expected Relative Rate | Equilibrium Conversion (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 65 | High | ~90 |

| Ethanol (B145695) | H₂SO₄ | 78 | Moderate-High | ~88 |

| Isopropanol | p-TsOH | 82 | Moderate | ~80 |

| tert-Butanol | H₂SO₄ | 83 | Low | <20 |

The formation of an amide bond from this compound and an amine requires the activation of the carboxylic acid, as direct reaction is generally unfavorable. luxembourg-bio.com This activation is achieved using a wide variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. hepatochem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. hepatochem.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide. To suppress side reactions and reduce racemization (if chiral amines are used), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.compeptide.com

Phosphonium Reagents : (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is an example of a phosphonium-based reagent that generates an active OBt ester, which rapidly reacts with amines. peptide.com

Uronium/Aminium Reagents : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to fast reaction times with minimal side products. peptide.com COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is noted for its high reactivity and solubility. peptide.comluxembourg-bio.com

The choice of coupling reagent and reaction conditions is substrate-dependent. luxembourg-bio.com For a sterically unhindered primary amine reacting with this compound, most standard coupling reagents would be expected to provide high yields.

| Coupling Reagent | Additive | Solvent | Typical Reaction Time | Expected Yield (%) |

|---|---|---|---|---|

| EDC | HOBt | DMF | 12-24 h | 85-95 |

| DCC | - | DCM | 6-12 h | 80-90 |

| HATU | DIPEA | DMF | 1-3 h | >95 |

| PyBOP | DIPEA | DMF/DCM | 1-4 h | 90-98 |

| COMU | DIPEA | MeCN | 0.5-2 h | >95 |

This compound can be converted into more reactive carboxylic acid derivatives, such as acid halides and anhydrides, which serve as versatile intermediates in organic synthesis. openstax.org

Acid Halides: The most common method for preparing the corresponding acyl chloride, 2-(cyclopropylmethoxy)benzoyl chloride, is the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgpressbooks.pub This reaction proceeds via a nucleophilic acyl substitution mechanism, producing the acyl chloride along with gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion. Similarly, reaction with phosphorus tribromide (PBr₃) would yield the acyl bromide. libretexts.orgpressbooks.pub These acid halides are highly reactive electrophiles. libretexts.org

Acid Anhydrides: 2-(Cyclopropylmethoxy)benzoic anhydride (B1165640) can be prepared through several routes. A common laboratory method involves the reaction of 2-(cyclopropylmethoxy)benzoyl chloride with a carboxylate salt, such as sodium 2-(cyclopropylmethoxy)benzoate. openstax.orglibretexts.org This nucleophilic acyl substitution reaction yields the symmetric anhydride. Alternatively, treatment of the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide can also yield the anhydride.

These derivatives are valuable for introducing the 2-(cyclopropylmethoxy)benzoyl group into molecules via reactions with various nucleophiles. For instance, the acyl chloride readily reacts with alcohols to form esters (alcoholysis) and with amines to form amides, often under milder conditions than direct coupling methods. openstax.orglibretexts.org

Reactions of the Aromatic Ring System

The aromatic ring of this compound is subject to electrophilic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents. Nucleophilic aromatic substitution is also possible on suitably activated derivatives.

Electrophilic aromatic substitution (SEAr) reactions introduce an electrophile onto the aromatic ring, replacing a hydrogen atom. wikipedia.org The regioselectivity of this process on this compound is governed by the interplay of its two substituents:

-COOH (Carboxylic Acid group): This group is electron-withdrawing and acts as a deactivating, meta-directing group. quora.com It reduces the electron density of the ring, particularly at the ortho and para positions, making the ring less reactive towards electrophiles.

-OCH₂-cPr (Cyclopropylmethoxy group): As an alkoxy group, this is an electron-donating substituent. It is an activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom. wikipedia.org

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the strongly activating cyclopropylmethoxy group. The positions are C4 and C6. The C6 position is sterically hindered by the adjacent carboxylic acid group. Thus, substitution is most likely to occur at the C4 position (para to the alkoxy group) and to a lesser extent at the C6 position (ortho to the alkoxy group).

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ introduces a bromine atom.

Friedel-Crafts Acylation: Using an acyl chloride with a Lewis acid like AlCl₃ introduces an acyl group. masterorganicchemistry.com

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(cyclopropylmethoxy)benzoic acid |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-(cyclopropylmethoxy)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfo-2-(cyclopropylmethoxy)benzoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-(cyclopropylmethoxy)benzoic acid |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SEAr, this reaction requires the aromatic ring to be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). chemistrysteps.comlibretexts.org

This compound itself is not suitably activated for SNAr. However, derivatives of this compound can undergo such reactions. For example, if 4-bromo-2-(cyclopropylmethoxy)benzoic acid were to be nitrated at the 5-position, the resulting 4-bromo-5-nitro-2-(cyclopropylmethoxy)benzoic acid would be a potential substrate for SNAr. In this hypothetical derivative, the nitro group is ortho to the bromine atom (the leaving group), strongly activating it towards nucleophilic attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group. wikipedia.orglibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

A variety of nucleophiles, including alkoxides, amines, and thiols, can be used in SNAr reactions. The reaction rate is dependent on the strength of the electron-withdrawing group, the nature of the leaving group, and the nucleophile.

Reactivity and Stability of the Cyclopropylmethoxy Moiety

The chemical character of this compound is significantly influenced by the cyclopropylmethoxy group. This moiety, consisting of a strained three-membered carbocycle linked to the aromatic ring via an ether bond, presents two primary sites for chemical transformation: the cyclopropane (B1198618) ring and the ether linkage. The inherent ring strain of the cyclopropane and the nature of the ether bond dictate the reactivity and stability of this portion of the molecule under various conditions.

The cyclopropane ring possesses substantial ring strain, estimated at approximately 27 kcal/mol, due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain makes the ring susceptible to cleavage reactions under conditions that would not affect a typical acyclic alkane. nih.gov Ring-opening reactions of cyclopropane derivatives can be initiated by electrophiles, radicals, or transition metals, leading to the formation of acyclic products. nih.govpharmacyfreak.comnih.gov

For cyclopropylmethyl ethers, acid-catalyzed ring opening is a characteristic transformation. pharmacyfreak.com The reaction is facilitated by the unusual stability of the resulting cyclopropylcarbinyl cation. pharmacyfreak.comtandfonline.com This stability arises from the interaction between the vacant p-orbital of the carbocation and the C-C sigma bonds of the cyclopropane ring, a phenomenon described as homoconjugation. pharmacyfreak.comechemi.com The electron-donating nature of the adjacent oxygen atom in the ether linkage can further influence the propensity for ring opening. Factors that significantly influence the rate and regioselectivity of cyclopropane ring opening include the electronic effects of substituents on the ring, solvent polarity, and temperature. pharmacyfreak.com

Radical-mediated ring-opening is another important pathway. nih.govnih.gov For instance, a radical addition to an adjacent functional group can generate a cyclopropyl-substituted carbon radical, which can readily undergo ring-opening to form a more stable alkyl radical. nih.gov

Table 1: General Conditions for Cyclopropane Ring-Opening Reactions

| Reaction Type | Initiator/Catalyst | Typical Conditions | Key Intermediate |

|---|---|---|---|

| Acid-Catalyzed | Strong acids (e.g., HBr, HI, TFA) | Polar solvents, moderate temperatures | Carbocation (e.g., Cyclopropylcarbinyl cation) |

| Radical-Mediated | Radical initiators (e.g., AIBN), light | Nonpolar solvents, elevated temperatures | Radical (e.g., Cyclopropylcarbinyl radical) |

| Metal-Catalyzed | Transition metals (e.g., Rh, Pd, Ti) | Varies with metal and substrate | Organometallic intermediate |

Ether Cleavage Reactions

Ethers are generally characterized by their chemical stability and resistance to cleavage. wikipedia.org However, the C-O bond in the cyclopropylmethoxy group of this compound can be cleaved under strongly acidic conditions, typically using hydrogen halides like HBr or HI. libretexts.orgmasterorganicchemistry.comopenstax.org Ether cleavage is an acid-catalyzed nucleophilic substitution reaction that can proceed through either an SN1 or SN2 mechanism. wikipedia.orglibretexts.orgopenstax.org

The reaction is initiated by the protonation of the ether oxygen atom, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The subsequent step depends on the nature of the alkyl groups attached to the oxygen.

SN2 Mechanism : For ethers with primary or secondary alkyl groups, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol. libretexts.orgopenstax.org

SN1 Mechanism : For ethers with tertiary, benzylic, or allylic groups, the protonated ether can dissociate to form a stable carbocation intermediate, which is then captured by the halide nucleophile. libretexts.orgopenstax.org

In the case of the cyclopropylmethyl group, the situation is nuanced. Although it is a primary alkyl group, which would typically favor an SN2 pathway, the exceptional stability of the cyclopropylmethyl carbocation makes an SN1 pathway highly competitive. tandfonline.comechemi.comquora.com Cleavage under acidic conditions can therefore lead to the formation of a stabilized carbocation and subsequent reaction with a nucleophile. pharmacyfreak.com The aryl-oxygen bond is much stronger and generally does not cleave under these conditions, meaning the reaction would yield a phenol (B47542) and a cyclopropylmethyl-derived product. libretexts.org

Detailed Mechanistic Pathways for Characteristic Transformations

Understanding the detailed mechanistic pathways, including the structures of intermediates and transition states, is crucial for predicting and controlling the reactivity of this compound.

The reactivity of the cyclopropylmethoxy moiety is dominated by the formation and fate of the cyclopropylcarbinyl cation . This intermediate is central to both acid-catalyzed ring-opening and SN1-type ether cleavage reactions. Its remarkable stability, greater than that of a typical primary carbocation and comparable to secondary or even tertiary carbocations, is attributed to the overlap of the vacant p-orbital on the methylene (B1212753) carbon with the "bent" C-C sigma bonds of the cyclopropane ring. echemi.comquora.com This delocalization of positive charge stabilizes the cation. echemi.com Theoretical and experimental studies suggest that the cyclopropyl (B3062369) cation itself may be a transition state rather than a stable intermediate, rapidly opening to an allyl cation. researchgate.net The cyclopropylcarbinyl cation exists in equilibrium with related structures, such as the cyclobutyl and homoallyl cations, which can lead to a mixture of rearranged products under certain reaction conditions.

In the context of ether cleavage , the initial intermediate is an oxonium ion , formed by the protonation of the ether oxygen. wikipedia.orgmasterorganicchemistry.com Following this activation step, the reaction proceeds through a transition state corresponding to either SN1 or SN2 displacement.

SN1 Transition State : This pathway involves the heterolytic cleavage of the C-O bond to form the cyclopropylcarbinyl cation and 2-hydroxybenzoic acid. The rate-determining step is the formation of this carbocation.

SN2 Transition State : This involves the backside attack of a halide nucleophile on the methylene carbon of the protonated ether, with the simultaneous breaking of the C-O bond. The transition state would feature a pentacoordinate carbon atom.

The preferred pathway is highly dependent on reaction conditions, such as the strength of the acid, the nucleophilicity of the counter-ion, and the solvent. pharmacyfreak.com

Linear free-energy relationships (LFERs), most notably the Hammett equation, provide a powerful tool for investigating reaction mechanisms by quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The Hammett equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for a reaction of a substituted benzene (B151609) derivative.

k₀ or K₀ is the corresponding constant for the unsubstituted parent compound.

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect (inductive and resonance). libretexts.org

ρ (rho) is the reaction constant , which is characteristic of a particular reaction and its sensitivity to the electronic effects of substituents. wikipedia.org

While the Hammett equation is not directly applicable to ortho-substituents like the cyclopropylmethoxy group in the parent molecule due to confounding steric effects, it can be applied to a series of derivatives, for example, 4- or 5-substituted 2-(cyclopropylmethoxy)benzoic acids, to probe reactions involving the carboxyl group. libretexts.org

By plotting log(k/k₀) against the known σ values for a series of substituents, a linear relationship (a Hammett plot) can be obtained. The slope of this line gives the reaction constant, ρ.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ values) and that negative charge is built up in the transition state relative to the ground state (e.g., the ionization of benzoic acids). wikipedia.org

A negative ρ value signifies that the reaction is favored by electron-donating groups (negative σ values) and that positive charge is developed in the transition state (e.g., acid-catalyzed esterification). wikipedia.org

For instance, studying the kinetics of the alkaline hydrolysis of a series of ethyl 5-substituted-2-(cyclopropylmethoxy)benzoates would allow for the determination of a ρ value. This value would provide insight into the charge distribution in the transition state of the saponification reaction for this specific class of compounds.

Table 2: Hammett Substituent Constants (σ) for Representative Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -OCH₃ | 0.12 | -0.27 | Donating (Resonance) > Withdrawing (Inductive) at para |

| -CH₃ | -0.07 | -0.17 | Donating (Inductive, Hyperconjugation) |

| -H | 0.00 | 0.00 | Reference |

| -Cl | 0.37 | 0.23 | Withdrawing (Inductive) |

| -CN | 0.56 | 0.66 | Withdrawing (Inductive, Resonance) |

| -NO₂ | 0.71 | 0.78 | Strongly Withdrawing (Inductive, Resonance) |

Supramolecular Interactions and Crystal Engineering of 2 Cyclopropylmethoxy Benzoic Acid Systems

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is anticipated to be the dominant intermolecular force governing the self-assembly of 2-(Cyclopropylmethoxy)benzoic acid in both the solid and solution phases. The primary functional group responsible for these interactions is the carboxylic acid moiety.

Carboxylic Acid Dimerization Motifs and Their Robustness

It is highly probable that this compound will form the classic centrosymmetric carboxylic acid dimer motif in the solid state. This R²₂(8) ring motif, formed by two O-H···O hydrogen bonds between the carboxyl groups of two molecules, is a remarkably robust and frequently observed supramolecular synthon in the crystal engineering of carboxylic acids. The stability of this dimer is attributed to the cooperative nature of the two hydrogen bonds. In non-polar solvents, this dimeric structure is also likely to persist.

Aromatic π-Stacking Interactions and Their Contribution to Molecular Aggregation

Aromatic π-stacking interactions between the benzene (B151609) rings of adjacent this compound molecules are another important non-covalent force contributing to molecular aggregation. These interactions can occur in various geometries, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. The presence of the cyclopropylmethoxy substituent will likely favor a parallel-displaced or T-shaped stacking arrangement to minimize steric repulsion. The interplay between hydrogen bonding and π-stacking will ultimately dictate the final crystal packing.

Role of Non-Covalent Interactions in Directed Molecular Self-Assembly

The combination of strong hydrogen bonds, weaker C-H···O interactions, and π-stacking interactions will direct the spontaneous self-assembly of this compound molecules into a well-defined supramolecular architecture. The principle of hierarchical assembly suggests that the most robust interactions, the carboxylic acid dimers, will form first, followed by the organization of these dimers into higher-order structures through the weaker, yet significant, secondary interactions.

Formation of Supramolecular Dimers and Higher-Order Architectures

The primary building block of the supramolecular assembly is predicted to be the hydrogen-bonded dimer of this compound. These dimers are then expected to arrange into more extended structures, such as one-dimensional tapes or two-dimensional sheets. The specific arrangement will be a consequence of the optimization of all non-covalent interactions to achieve the most thermodynamically stable crystal lattice. The shape and steric demands of the cyclopropylmethoxy group will be a key factor in determining the packing efficiency and the resulting supramolecular architecture.

Crystal Packing Analysis and the Prediction of Solid-State Structures

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, these interactions would primarily involve hydrogen bonds from the carboxylic acid group, as well as weaker C–H···O contacts and van der Waals forces involving the cyclopropyl (B3062369) and phenyl rings. Understanding these interactions is fundamental to predicting and controlling the solid-state properties of the material.

Crystal Packing Analysis: The analysis of the crystal structure of this compound would rely on advanced crystallographic techniques. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm), shape index, and curvedness onto the surface, researchers can identify key interactions driving the crystal packing. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the types of intermolecular contacts and their relative contributions. For a molecule like this compound, one would expect significant contributions from O···H, H···H, and C···H/H···C contacts.

Energy framework analysis offers further insight by calculating the interaction energies between molecules in the crystal lattice. rsc.org This method distinguishes between electrostatic and dispersion components of the total interaction energy, providing a visual representation of the packing topology and the energetic hierarchy of intermolecular forces. rsc.org

Prediction of Solid-State Structures: Crystal Structure Prediction (CSP) is a computational methodology that aims to identify stable crystalline forms (polymorphs) of a molecule based solely on its chemical diagram. chemrxiv.orgarxiv.org The process involves generating a vast number of hypothetical crystal structures through a systematic search of lattice parameters and molecular orientations, followed by an energy ranking using force fields or quantum mechanical methods. chemrxiv.org The most promising, low-energy structures are then subjected to more accurate re-optimization with dispersion-corrected density functional theory (DFT). chemrxiv.org For this compound, CSP could preemptively identify potential polymorphs, guiding experimental screening efforts and providing insight into the factors that stabilize different packing arrangements. The challenge lies in accurately modeling the subtle balance of forces, including the conformational flexibility of the cyclopropylmethoxy group.

Table 1: Illustrative Hirshfeld Surface Analysis Data for Intermolecular Contacts

| Interaction Type | Predicted Contribution (%) | Key Molecular Moieties Involved |

| O···H / H···O | 35 - 45% | Carboxylic acid, Ether oxygen |

| H···H | 30 - 40% | Phenyl ring, Cyclopropyl group, Methoxy (B1213986) group |

| C···H / H···C | 10 - 15% | Phenyl-phenyl (π-stacking), Phenyl-cyclopropyl |

| C···C | 2 - 5% | Phenyl ring stacking |

| O···C / C···O | 1 - 3% | Carboxylic acid and aromatic ring |

Co-crystallization Strategies for Tuning Supramolecular Architectures

Co-crystallization is a prominent crystal engineering strategy used to modify the physicochemical properties of a solid by combining it with a second molecular component (a co-former) in a specific stoichiometric ratio within a crystal lattice. nih.govresearchgate.net For this compound, the carboxylic acid group is the primary site for forming robust hydrogen bonds with complementary co-formers.

The selection of a co-former is critical and is guided by the principles of supramolecular synthon formation. researchgate.net Co-formers for carboxylic acids are typically molecules containing functional groups that are strong hydrogen bond acceptors, such as pyridines, amides, and other N-heterocycles. rsc.orgnih.gov The interaction between the carboxylic acid of this compound and a pyridine-based co-former, for instance, would likely result in a highly predictable and stable acid-pyridine heterosynthon.

Several methods can be employed to prepare co-crystals:

Solution-Based Methods: Slow evaporation from a common solvent is a widely used technique. nih.gov Another approach is reaction co-crystallization, where the components are mixed in solution, potentially leading to the precipitation of the co-crystal due to lower solubility compared to the individual components. nih.gov Antisolvent addition can also be used to induce co-crystal formation. nih.gov

Solid-State Methods: Mechanical grinding, either neat (dry) or with the addition of a catalytic amount of solvent (liquid-assisted grinding), is an efficient and environmentally friendly method for screening and producing co-crystals. rsc.org These methods can sometimes yield different polymorphs than those obtained from solution. rsc.org

The resulting co-crystals would exhibit altered supramolecular architectures, leading to tuned properties such as solubility, stability, and melting point.

Table 2: Potential Co-formers for this compound and Expected Synthons

| Co-former | Co-former Functional Group | Expected Supramolecular Synthon |

| Isoniazid | Pyridine (B92270), Hydrazide | Acid-Pyridine Heterosynthon |

| Nicotinamide | Pyridine, Amide | Acid-Pyridine or Acid-Amide Heterosynthon |

| Piperazine | Secondary Amine | Acid-Amine Salt or Co-crystal |

| 2-Aminopyrimidine | Aminopyrimidine | Acid-Aminopyrimidine Heterosynthon |

| Caffeine | Imidazole, Amide | Acid-Imidazole or Acid-Amide Heterosynthon |

Design and Characterization of Supramolecular Synthons Derived from this compound

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the building blocks of a crystal structure. taylorfrancis.com Their predictability is the cornerstone of rational crystal design. uoc.gr Synthons can be classified as homosynthons, involving identical functional groups, or heterosynthons, involving different but complementary functional groups. taylorfrancis.com

For this compound, the most anticipated and stable supramolecular homosynthon is the carboxylic acid dimer . This synthon consists of two molecules linked by a pair of O–H···O hydrogen bonds, forming a characteristic eight-membered ring pattern denoted by the graph set notation R²₂(8). mdpi.comresearchgate.net This dimer is a highly prevalent and stable motif in the crystal structures of many carboxylic acids. researchgate.net

The design of more complex supramolecular architectures involves strategically breaking this homosynthon in favor of a desired heterosynthon by introducing a suitable co-former. For example, co-crystallization with a molecule containing a pyridine ring would likely lead to the formation of an acid-pyridine heterosynthon , where the acidic proton of the carboxylic acid forms a strong O–H···N hydrogen bond with the nitrogen atom of the pyridine ring. nih.gov

Table 3: Characteristics of Key Supramolecular Synthons

| Synthon Type | Description | Graph Set Notation | Typical H-Bond Length (Å) |

| Carboxylic Acid Homosynthon | Dimer formed between two carboxylic acid groups | R²₂(8) | O–H···O: ~2.6 - 2.7 |

| Acid-Pyridine Heterosynthon | Interaction between a carboxylic acid and a pyridine nitrogen | D | O–H···N: ~2.5 - 2.7 |

Advanced Applications and Derivative Chemistry of the 2 Cyclopropylmethoxy Benzoic Acid Scaffold

Utilization as Key Intermediates in Complex Organic Synthesis

The inherent reactivity of the carboxylic acid group, coupled with the steric and electronic influence of the cyclopropylmethoxy moiety, positions 2-(cyclopropylmethoxy)benzoic acid and its analogs as crucial intermediates for the construction of elaborate molecular architectures.

The this compound framework serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The carboxylic acid functionality can be readily converted into other reactive groups, such as amides, esters, and acid chlorides, which can then participate in various cyclization reactions. For instance, derivatives of benzoic acid are commonly employed in the synthesis of heterocycles like 1,2,4-oxadiazoles, thiazolidin-4-ones, oxazoles, and azetidin-2-ones. uobaghdad.edu.iqekb.eg The general strategy often involves the initial formation of an amide or an ester, followed by an intramolecular or intermolecular cyclization to construct the desired heterocyclic ring system. uobaghdad.edu.iqekb.eg

For example, the synthesis of 1,2,4-oxadiazole (B8745197) derivatives can be achieved by reacting a this compound derivative with an appropriate amidoxime. Similarly, reaction with thiosemicarbazide (B42300) followed by cyclization can yield triazole or thiadiazole derivatives. uobaghdad.edu.iq The synthesis of more complex heterocyclic systems, such as benzimidazoles and oxadiazoles, has also been documented starting from suitably functionalized benzoic acid precursors through multi-step reaction sequences. nih.gov

A representative, though not exhaustive, list of heterocyclic systems accessible from benzoic acid derivatives is presented below:

| Heterocyclic System | General Synthetic Precursor | Reference |

| 1,2,4-Oxadiazole | Amidoxime | |

| Thiazolidin-4-one | Thiosemicarbazide, Chloroacetic acid | uobaghdad.edu.iqekb.eg |

| 1,2,4-Triazole | Thiosemicarbazide | uobaghdad.edu.iq |

| Azetidin-2-one (β-lactam) | Schiff base, Chloroacetyl chloride | ekb.eg |

| Oxazole | α-haloketone, Amide | uobaghdad.edu.iq |

| Benzimidazole | o-Phenylenediamine | nih.gov |

| Oxadiazole | Hydrazine, Acid chloride | nih.gov |

Derivatives such as 2-(Fmoc-Amino)-5-(cyclopropylmethoxy)benzoic acid are utilized in peptide synthesis, highlighting the scaffold's role in creating complex biomolecules. chemimpex.com Furthermore, the synthesis of compounds like 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, a key intermediate for the synthesis of Roflumilast, underscores the industrial importance of this structural motif. google.comchemicalbook.com The preparation of such molecules often involves a sequence of reactions, including etherification, oxidation, and functional group interconversions, to arrive at the desired multifunctional target. google.com The ability to introduce various substituents onto the aromatic ring further expands the diversity of accessible structures. bldpharm.combldpharm.com

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives in Specific Chemical Contexts

The this compound scaffold is frequently utilized in structure-activity relationship (SAR) studies to probe and optimize the interactions of small molecules with biological targets.

In the context of enzyme inhibition, for example, the introduction of a cyclopropylmethoxy group can enhance binding affinity by occupying a specific hydrophobic sub-pocket. This has been observed in various classes of enzyme inhibitors where modifications at this position lead to significant changes in potency. researchgate.net The ether linkage provides a degree of flexibility, allowing the cyclopropyl (B3062369) group to adopt an optimal orientation for binding. The understanding of these molecular recognition events is crucial for the rational design of more potent and selective molecules. frontiersin.orgnih.gov

Rational design principles are employed to modulate the chemical selectivity and efficacy of derivatives of this compound. This often involves a systematic variation of substituents on the benzoic acid ring and modifications of the ether-linked side chain. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can alter the pKa of the carboxylic acid, which in turn can affect its interaction with biological targets and its pharmacokinetic properties. pharmacy180.comiomcworld.comnih.gov

SAR studies on various benzoic acid derivatives have shown that the position and nature of substituents are critical for activity. pharmacy180.comiomcworld.comnih.gov For example, in some systems, ortho-substitution is found to be crucial for potent activity, while meta-substitution may be detrimental. pharmacy180.com The combination of experimental screening and computational modeling, such as molecular docking, allows for a more comprehensive understanding of the SAR and facilitates the design of new analogs with improved properties. nih.gov The goal is to identify the optimal combination of structural features that leads to high affinity for the desired target and selectivity against off-targets. nih.gov

| Structural Modification | Impact on Properties | Rationale |

| Substitution on the aromatic ring | Modulates electronic properties, pKa, and binding interactions. | To optimize interactions with the target and improve physicochemical properties. |

| Variation of the ether-linked side chain | Alters lipophilicity, metabolic stability, and conformational flexibility. | To enhance target engagement and improve pharmacokinetic profile. |

| Isosteric replacement of the carboxylic acid | Changes binding modes and metabolic stability. | To explore alternative interactions with the target and overcome metabolic liabilities. |

Exploration in Materials Science and Advanced Functional Materials (e.g., Electro-Optic Properties)

While the primary applications of this compound derivatives have been in medicinal chemistry, there is growing interest in their potential use in materials science. The rigid aromatic core and the potential for ordered self-assembly through hydrogen bonding of the carboxylic acid groups make these molecules interesting candidates for the development of advanced functional materials. researchgate.net

The incorporation of specific functional groups onto the benzoic acid scaffold can impart unique properties, such as nonlinear optical activity or liquid crystalline behavior. For example, the precise arrangement of electron-donating and electron-withdrawing groups on the aromatic ring can lead to molecules with significant second-order nonlinear optical responses. The cyclopropylmethoxy group can influence the packing of these molecules in the solid state, which is a critical factor for achieving macroscopic electro-optic effects.